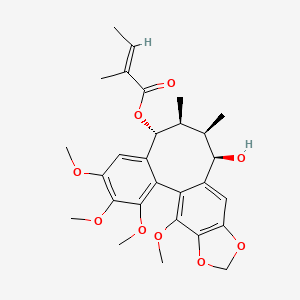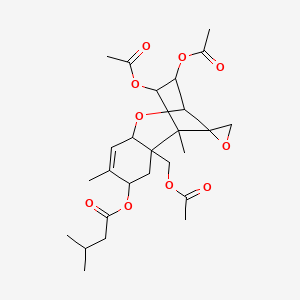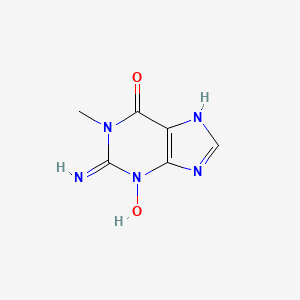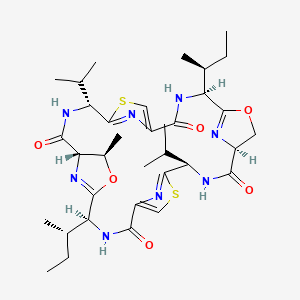
Imidazolessigsäure
Übersicht
Beschreibung
Imidazoleacetic acid is a significant organic compound belonging to the class of imidazole derivatives. It naturally occurs in the brain as a metabolite of histamine oxidation and is known for its neuropharmacological functions, such as analgesia, sedation, and hypnosis . This compound is also a semi-rigid analogue of gamma-aminobutyric acid, a neurotransmission inhibitor .
Wissenschaftliche Forschungsanwendungen
Imidazolessigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle.
5. Wirkmechanismus
This compound entfaltet ihre Wirkungen durch die Stimulation von Imidazolrezeptoren . Sie wirkt als endogener Ligand, der mit diesen Rezeptoren interagiert und verschiedene molekulare Ziele und Signalwege beeinflusst. Diese Interaktion kann zu neuropharmakologischen Effekten wie Analgesie, Sedierung und Hypnose führen .
Ähnliche Verbindungen:
- This compound-ribotid
- This compound-ribosid
Vergleich: this compound ist aufgrund ihrer spezifischen neuropharmakologischen Funktionen und ihrer Rolle als Histaminmetabolit einzigartig. Während ähnliche Verbindungen wie this compound-ribotid und this compound-ribosid ebenfalls mit Imidazolrezeptoren interagieren, macht die einzigartige Struktur und die besonderen Eigenschaften von this compound sie besonders wertvoll in der wissenschaftlichen Forschung und in therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
Imidazoleacetic acid is an endogenous ligand that stimulates imidazole receptors . It interacts with several targets, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . These targets play crucial roles in various biological processes, contributing to the compound’s overall effect.
Mode of Action
For instance, it can act as a ligand for imidazole receptors, potentially influencing their signaling pathways
Biochemical Pathways
Imidazoleacetic acid is involved in the histidine metabolism pathway . It is a downstream metabolite of histidine, formed from histidine by histidine decarboxylase . This indicates that imidazoleacetic acid might influence processes related to histidine metabolism, potentially affecting downstream effects such as protein synthesis and enzymatic reactions.
Pharmacokinetics
It is known to be biosynthesized from imidazole-4-acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial . This suggests that it might be metabolized and excreted through pathways involving these enzymes.
Result of Action
Given its role as an endogenous ligand for imidazole receptors , it might influence cellular signaling pathways related to these receptors, potentially affecting cellular functions such as growth, differentiation, and metabolism.
Action Environment
It is known that biocatalytic methods for iaa production are environmentally friendly and cost-effective, suggesting that environmental conditions might influence its synthesis .
Biochemische Analyse
Biochemical Properties
Imidazoleacetic acid is involved in biochemical reactions as a product of the metabolism of imidazole-4-acetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial . This compound interacts with various enzymes and proteins, including aldehyde dehydrogenase, which catalyzes its formation. Additionally, imidazoleacetic acid can interact with other biomolecules, influencing their activity and function.
Cellular Effects
Imidazoleacetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazoleacetic acid has been shown to interact with receptors in the central nervous system, affecting neurotransmitter release and neuronal activity . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of imidazoleacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Imidazoleacetic acid can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, leading to alterations in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazoleacetic acid can change over time. The stability and degradation of imidazoleacetic acid can influence its long-term effects on cellular function. Studies have shown that imidazoleacetic acid can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to imidazoleacetic acid in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of imidazoleacetic acid vary with different dosages in animal models. At low doses, imidazoleacetic acid may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter release and neuronal activity . Threshold effects have been observed in studies, indicating that the dosage of imidazoleacetic acid is critical in determining its impact on cellular function and overall health.
Metabolic Pathways
Imidazoleacetic acid is involved in the histidine metabolism pathway. It can be biosynthesized from imidazole-4-acetaldehyde through the action of aldehyde dehydrogenase, mitochondrial . This metabolic pathway involves several enzymes and cofactors that facilitate the conversion of histidine to imidazoleacetic acid. The presence of imidazoleacetic acid can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Imidazoleacetic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of imidazoleacetic acid across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of imidazoleacetic acid within tissues can influence its biological activity and function.
Subcellular Localization
The subcellular localization of imidazoleacetic acid is critical for its activity and function. Imidazoleacetic acid can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of imidazoleacetic acid in these compartments can affect its activity and interactions with other biomolecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Imidazolessigsäure kann durch verschiedene Verfahren synthetisiert werden. Eine effiziente biokatalytische Synthese beinhaltet die Umwandlung von L-Histidin in Imidazol-4-brenztraubensäure unter Verwendung eines Escherichia coli-Ganzzell-Biokatalysators, der membrangebundene L-Aminosäure-Deaminase exprimiert. Die erhaltene Imidazol-4-brenztraubensäure wird dann unter Einwirkung von Wasserstoffperoxid zu this compound decarboxyliert .
Industrielle Produktionsmethoden: Traditionelle chemische Synthesemethoden beinhalten die saure Hydrolyse von Cyanomethylimidazol. Diese Verfahren erfordern oft aggressive Chemikalien und führen zu Umweltverschmutzung und Nebenproduktbildung . Die oben erwähnte biokatalytische Methode ist umweltfreundlicher und kostengünstiger, was sie für die industrielle Produktion vielversprechend macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Imidazolessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Reduktion: Spezifische Reduktionsmittel können verwendet werden, um den Imidazolring oder die Essigsäureeinheit zu modifizieren.
Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen Wasserstoffatome am Imidazolring substituieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die oxidative Decarboxylierung von Imidazol-4-brenztraubensäure this compound .
Vergleich Mit ähnlichen Verbindungen
- Imidazoleacetic acid-ribotide
- Imidazoleacetic acid-riboside
Comparison: Imidazoleacetic acid is unique due to its specific neuropharmacological functions and its role as a histamine metabolite. While similar compounds like imidazoleacetic acid-ribotide and imidazoleacetic acid-riboside also interact with imidazole receptors, imidazoleacetic acid’s distinct structure and properties make it particularly valuable in scientific research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
| Record name | Imidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50214751 | |
| Record name | Imidazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-65-8 | |
| Record name | 1H-Imidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-4-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ30Z24EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)


![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)


